molecular formula C29H36N2O5 B11637171 5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11637171
M. Wt: 492.6 g/mol
InChI Key: FHMUBMCKMHDWPM-IMVLJIQESA-N
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Description

5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The allyloxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, the compound may be studied for its potential biological activity

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests it may interact with specific molecular targets, making it a candidate for the development of new pharmaceuticals.

Industry

In industry, the compound could be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties may offer advantages in specific industrial applications.

Mechanism of Action

The mechanism of action of 5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s various functional groups allow it to form specific interactions with these targets, potentially modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

Compared to similar compounds, 5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one stands out due to its specific combination of functional groups. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C29H36N2O5

Molecular Weight

492.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H36N2O5/c1-6-18-36-23-13-10-21(11-14-23)26-25(27(32)22-12-15-24(35-9-4)20(5)19-22)28(33)29(34)31(26)17-16-30(7-2)8-3/h6,10-15,19,26,32H,1,7-9,16-18H2,2-5H3/b27-25+

InChI Key

FHMUBMCKMHDWPM-IMVLJIQESA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)OCC=C

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC)C)O)C(=O)C1=O)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

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